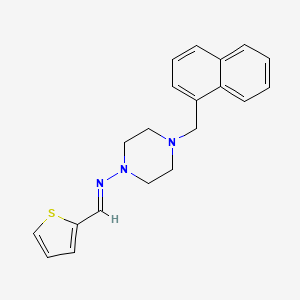

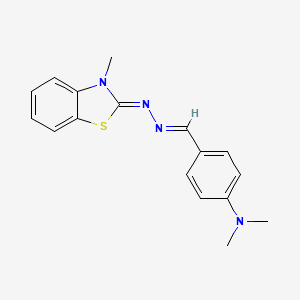

![molecular formula C25H21Cl2N3O2S B5544229 3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544229.png)

3-[(3,5-dichloro-2-methoxybenzylidene)amino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Research on benzothienopyrimidine derivatives and related compounds focuses on exploring their synthesis, molecular structures, chemical reactions, and properties. These compounds are of interest due to their potential applications in various fields, including materials science and pharmacology, excluding drug use and dosage information.

Synthesis Analysis

Synthesis techniques for benzothienopyrimidine derivatives often involve cyclocondensation reactions, acylation, and reactions with aromatic amine hydrochlorides. For example, Tolkunov et al. (2013) described the acylation of pyrimidine triones and subsequent cyclocondensation to produce benzothienopyrimidin derivatives (Tolkunov et al., 2013).

Molecular Structure Analysis

Molecular structure analyses, including X-ray crystallography and density functional theory (DFT) calculations, are utilized to determine the crystal structure and electronic properties of these compounds. Huang et al. (2020) detailed the crystal structure and antiproliferative activity of a related compound, providing insights into the molecular geometry and electronic characteristics (Huang et al., 2020).

Chemical Reactions and Properties

Benzothienopyrimidine derivatives undergo various chemical reactions, including reductions, halogenations, and nucleophilic substitutions, affecting their chemical properties. For instance, ElMarrouni and Heras (2015) explored the use of the p-benzyloxybenzyloxy group as a pyrimidinone masking group in the synthesis of new unnatural amino acids, highlighting the versatility of these compounds in chemical transformations (ElMarrouni & Heras, 2015).

Physical Properties Analysis

The physical properties, such as solubility, melting points, and crystalline structure, are influenced by the molecular structure and substituents on the benzothienopyrimidine core. Research by Trilleras et al. (2009) on isostructural pyrimidines contributes to understanding how structural similarities impact physical properties (Trilleras et al., 2009).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and electronic properties, are crucial for the potential applications of benzothienopyrimidine derivatives. Studies like those by Yokota et al. (2012) on fluorescent pyrimidine derivatives provide valuable information on the electronic structure and reactivity of these compounds (Yokota et al., 2012).

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

Novel compounds derived from benzothieno[2,3-d]pyrimidin-4(3H)-one have been synthesized with a focus on their potential as anti-inflammatory, analgesic, and COX-2 inhibitors. These compounds have shown significant selectivity and activity in inhibitory studies, suggesting their potential for therapeutic applications in inflammation and pain management (A. Abu‐Hashem et al., 2020).

Research into derivatives of [1]benzothieno[3,2-d]pyrimidine has extended into the exploration of antileukemic agents, where the condensation of specific intermediates with various amines has led to the synthesis of compounds with potential antileukemic properties (F. El-Telbany & R. O. Hutchins, 1985).

The development of new, 2-substituted 3-aryl-8,9,10,11-tetrahydro[1]benzothieno[3′,2′ : 5,6]pyrido[4,3-d]pyrimidin-4(3H)-ones through the aza-Wittig reaction has been reported, highlighting the methodological advancements in synthesizing these complex heterocyclic compounds. These developments underscore the versatility and potential of [1]benzothieno[2,3-d]pyrimidin-4(3H)-one derivatives in medicinal chemistry (Jianchao Liu et al., 2006).

Antimicrobial and Antifungal Applications

Some derivatives have been synthesized with a focus on their antimicrobial and antifungal activities. For instance, compounds exhibiting promising biological activities have been synthesized from 3-amino-2-mercapto-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one, indicating their potential in treating infections (B. V. Ashalatha et al., 2007).

The synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide and its potent inhibitory activity against human cancer cell lines underscore the therapeutic potential of these compounds in oncology. The detailed structural and activity analysis provides a foundation for further exploration of their applications in cancer treatment (Pei Huang et al., 2020).

Eigenschaften

IUPAC Name |

3-[(E)-(3,5-dichloro-2-methoxyphenyl)methylideneamino]-2-(2-methylphenyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21Cl2N3O2S/c1-14-7-3-4-8-17(14)23-29-24-21(18-9-5-6-10-20(18)33-24)25(31)30(23)28-13-15-11-16(26)12-19(27)22(15)32-2/h3-4,7-8,11-13H,5-6,9-10H2,1-2H3/b28-13+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVRMRQJPIUNAHJ-XODNFHPESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2N=CC5=C(C(=CC(=C5)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=CC=C1C2=NC3=C(C4=C(S3)CCCC4)C(=O)N2/N=C/C5=C(C(=CC(=C5)Cl)Cl)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21Cl2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-{[(E)-(3,5-dichloro-2-methoxyphenyl)methylidene]amino}-2-(2-methylphenyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

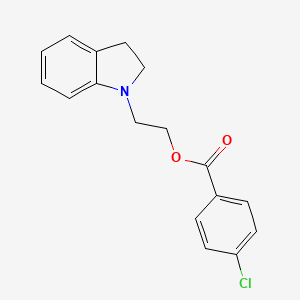

![4-(4-morpholinyl)[1]benzofuro[3,2-d]pyrimidine hydrochloride](/img/structure/B5544146.png)

![1-[2-(4-morpholinyl)benzoyl]-3-azepanamine dihydrochloride](/img/structure/B5544169.png)

![rel-(3aS,6aS)-1-{4-[(butylthio)methyl]-5-methyl-2-furoyl}octahydropyrrolo[3,4-b]pyrrole hydrochloride](/img/structure/B5544183.png)

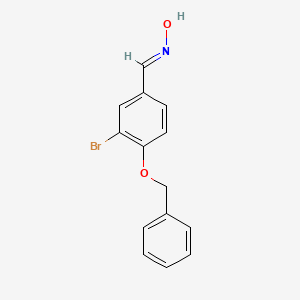

![2-methoxy-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)acetamide](/img/structure/B5544189.png)

![ethyl 4-({[(2-chlorobenzyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5544224.png)

![N-{(3S*,4R*)-4-(4-methoxyphenyl)-1-[3-(2-methyl-1H-imidazol-1-yl)propanoyl]pyrrolidin-3-yl}acetamide](/img/structure/B5544237.png)

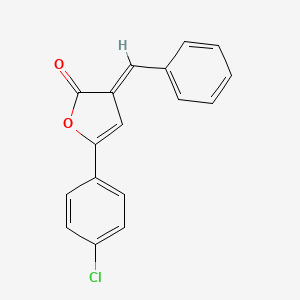

![3-amino-5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5544247.png)

![N,N-dimethyl-1-[4-(4-morpholinyl)benzoyl]-5-indolinesulfonamide](/img/structure/B5544257.png)